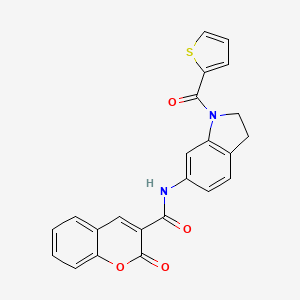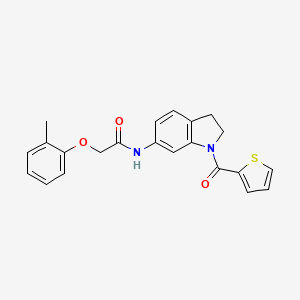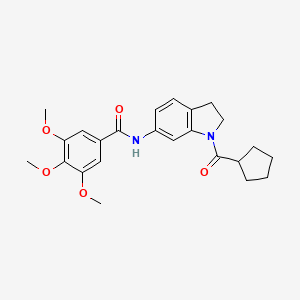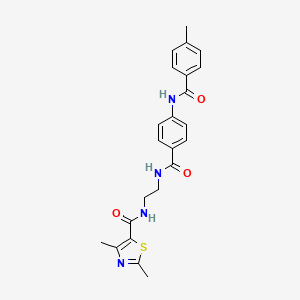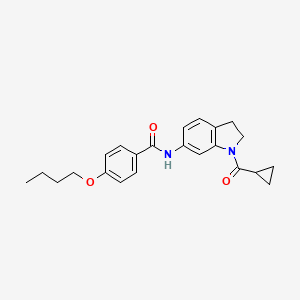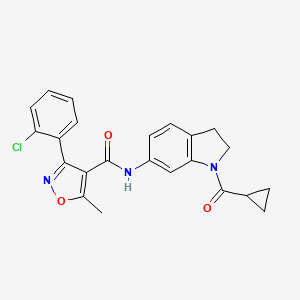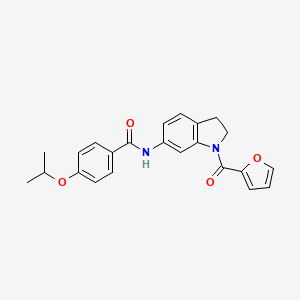
N-(1-(furan-2-carbonyl)indolin-6-yl)-4-isopropoxybenzamide
Descripción general
Descripción
N-(1-(furan-2-carbonyl)indolin-6-yl)-4-isopropoxybenzamide, commonly known as FIIN-4, is a small molecule inhibitor that has gained significant attention in the scientific community due to its potential therapeutic applications.
Mecanismo De Acción
FIIN-4 works by binding to the ATP-binding site of kinases, preventing their activity and downstream signaling pathways. This leads to decreased cell proliferation, increased apoptosis, and decreased angiogenesis, all of which contribute to its anti-cancer effects.
Biochemical and Physiological Effects:
In addition to its anti-cancer effects, FIIN-4 has been shown to have other physiological effects. It has been found to improve glucose tolerance and insulin sensitivity in mice, suggesting potential applications in the treatment of diabetes. FIIN-4 has also been shown to have anti-inflammatory effects, making it a potential candidate for the treatment of inflammatory diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of FIIN-4 is its specificity for kinases, making it a useful tool for studying kinase signaling pathways. However, its potency and selectivity can also make it difficult to use in certain experiments, as high concentrations may be required. Another limitation is its stability, as it can degrade over time and may require special storage conditions.
Direcciones Futuras
There are several possible future directions for research on FIIN-4. One area of interest is its potential use in combination therapy with other cancer treatments, such as chemotherapy or immunotherapy. Another area of research is identifying biomarkers that can predict response to FIIN-4 treatment, allowing for personalized medicine approaches. Additionally, further studies are needed to fully understand the mechanisms underlying its effects on glucose tolerance and insulin sensitivity, as well as its potential applications in the treatment of inflammatory diseases.
Conclusion:
FIIN-4 is a promising small molecule inhibitor that has shown potential in the treatment of cancer, diabetes, and inflammatory diseases. Its specificity for kinases and ability to overcome drug resistance make it a valuable tool for studying kinase signaling pathways. While there are limitations to its use in lab experiments, its potential therapeutic applications make it an exciting area of research for the future.
Aplicaciones Científicas De Investigación
FIIN-4 has been extensively studied for its potential therapeutic applications in cancer treatment. It has been shown to inhibit the activity of several kinases, including EGFR, HER2, and HER4, which are overexpressed in many cancer types. FIIN-4 has also been found to be effective against drug-resistant cancer cells, making it a promising candidate for combination therapy.
Propiedades
IUPAC Name |
N-[1-(furan-2-carbonyl)-2,3-dihydroindol-6-yl]-4-propan-2-yloxybenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22N2O4/c1-15(2)29-19-9-6-17(7-10-19)22(26)24-18-8-5-16-11-12-25(20(16)14-18)23(27)21-4-3-13-28-21/h3-10,13-15H,11-12H2,1-2H3,(H,24,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XSWHKUOWYPMHIF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=CC=C(C=C1)C(=O)NC2=CC3=C(CCN3C(=O)C4=CC=CO4)C=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1-(furan-2-carbonyl)indolin-6-yl)-4-isopropoxybenzamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![[1-(4-Fluoro-phenyl)-ethyl]-isopropyl-amine](/img/structure/B3202235.png)
![2-(2-((2-(benzo[d][1,3]dioxol-5-yl)-2-oxoethyl)thio)thiazol-4-yl)-N-(2-(cyclohex-1-en-1-yl)ethyl)acetamide](/img/structure/B3202238.png)
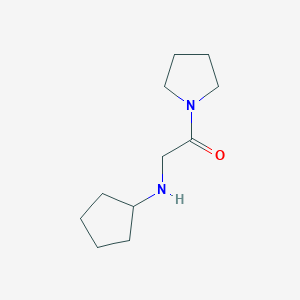
![2-[(3,4-Difluorophenyl)amino]ethan-1-ol](/img/structure/B3202242.png)
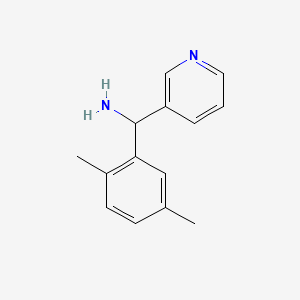
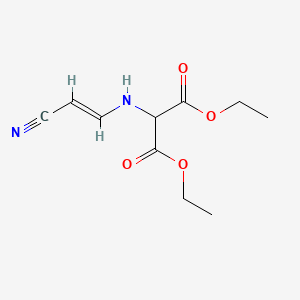
![N-(2-(4-(azepan-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2-(1H-indol-3-yl)-2-oxoacetamide](/img/structure/B3202285.png)
